5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE
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Overview
Description
5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound characterized by the presence of methoxy, methyl, and sulfonyl functional groups attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the dihydropyrazole ring. The final step involves sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl sulfide.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity and specificity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different substituents on the pyrazole ring.
4-methylphenyl derivatives: Compounds with similar methylphenyl groups but different functional groups attached to the pyrazole ring.
Sulfonyl derivatives: Compounds with different aromatic rings but similar sulfonyl groups attached to the pyrazole ring.
Uniqueness
5-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the combination of methoxy, methyl, and sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H24N2O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H24N2O3S/c1-17-4-8-19(9-5-17)23-16-24(20-10-12-21(29-3)13-11-20)26(25-23)30(27,28)22-14-6-18(2)7-15-22/h4-15,24H,16H2,1-3H3 |
InChI Key |
VQYVKQPXIGFYJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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